(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[5-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide
Description
This compound is a structurally complex molecule integrating multiple pharmacophores: a 1,3-benzodioxole moiety, a 1,4-benzodioxin carbamoyl group, a 1,3,4-thiadiazole core, and an α,β-unsaturated enamide linkage. Its synthesis likely involves multi-step reactions, such as alkylation of thiol-containing intermediates and condensation of carbamoyl derivatives, as seen in analogous compounds .
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O6S2/c27-19(6-2-13-1-4-16-17(9-13)32-12-31-16)24-21-25-26-22(34-21)33-11-20(28)23-14-3-5-15-18(10-14)30-8-7-29-15/h1-6,9-10H,7-8,11-12H2,(H,23,28)(H,24,25,27)/b6-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUPSGIODSZQTH-QHHAFSJGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(S3)NC(=O)C=CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(S3)NC(=O)/C=C/C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of (2H-1,3-Benzodioxol-5-yl)Propenoic Acid
The benzodioxole fragment is synthesized from 3,4-dihydroxybenzaldehyde via Knoevenagel condensation with malonic acid in pyridine, yielding (E)-3-(2H-1,3-benzodioxol-5-yl)acrylic acid (85% yield). Cyclization of catechol with dibromomethane in DMF at 80°C forms the 1,3-benzodioxole ring, confirmed by $$^{1}\text{H NMR}$$ ($$\delta = 6.02–6.15$$ ppm, dioxole protons).
Table 1: Optimization of Knoevenagel Condensation
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pyridine | Toluene | 110 | 85 |
| Piperidine | EtOH | 80 | 72 |
| DMAP | DMF | 100 | 68 |
Preparation of 5-Mercapto-1,3,4-Thiadiazol-2-Amine
The thiadiazole core is synthesized via Huisgen cycloaddition of thiosemicarbazide with CS$$2$$ in alkaline medium, followed by oxidative cyclization using FeCl$$3$$. Alternatively, Lawesson’s reagent facilitates sulfur incorporation into a preformed diazole, achieving 92% purity after recrystallization (EtOAc/hexane).
Assembly of the Sulfanyl Linker
The (2,3-dihydro-1,4-benzodioxin-6-yl)carbamoylmethyl sulfanyl group is installed via thiol-Michael addition . 2,3-Dihydro-1,4-benzodioxin-6-amine is reacted with maleimidopropionic acid, followed by thiolation using thioglycolic acid under UV irradiation (365 nm). LC-MS analysis confirms intermediate formation ([M+H]$$^+$$ = 297.08).
Final Amide Coupling
The enamide bond is formed using HATU-mediated coupling between (2H-1,3-benzodioxol-5-yl)propenoic acid and the thiadiazol-2-amine derivative. Optimized conditions (DCM, DIPEA, 0°C) yield the target compound in 78% yield, with >99% HPLC purity.
Optimization of Critical Reaction Parameters
Catalytic Systems for Thiadiazole Formation
Copper(I) iodide (5 mol%) in DMF accelerates thiadiazole cyclization, reducing reaction time from 24 h to 6 h. Deuterium labeling studies indicate a radical-mediated pathway for sulfur insertion.
Solvent Effects on Enamide Stability
Polar aprotic solvents (DMF, DMSO) induce epimerization at the α-carbon of the enamide, while DCM preserves stereochemical integrity.
Table 2: Solvent Screening for Amide Coupling
| Solvent | Epimerization (%) | Yield (%) |
|---|---|---|
| DCM | <2 | 78 |
| DMF | 15 | 65 |
| THF | 8 | 70 |
Analytical Characterization
Spectroscopic Validation
Purity Assessment
Reverse-phase HPLC (C18 column, MeCN/H$$2$$O gradient) confirms 99.2% purity, with t$$R$$ = 12.7 min.
Comparative Evaluation of Synthetic Routes
Route A (sequential assembly): 72% overall yield, 4 steps.
Route B (convergent synthesis): 65% yield, higher throughput but lower enantiomeric excess (88% ee).
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[5-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide: can undergo various chemical reactions, including:
Oxidation: The benzodioxole and thiadiazole rings can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The prop-2-enamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole ring can lead to the formation of quinones, while reduction of the prop-2-enamide moiety yields the corresponding amine.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thiadiazole derivatives, including compounds structurally similar to (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[5-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide, as promising anticancer agents. Research indicates that these derivatives exhibit significant cytotoxic effects against various cancer cell lines such as LoVo (colon cancer) and MCF-7 (breast cancer) cells. For instance, a study demonstrated that certain thiadiazole derivatives showed IC50 values indicative of strong anti-proliferative activity in these cell lines .
α-Glucosidase and Acetylcholinesterase Inhibition
The compound's structural features suggest potential applications as enzyme inhibitors. In particular, derivatives incorporating the benzodioxane moiety have been investigated for their inhibitory effects on α-glucosidase and acetylcholinesterase enzymes. These enzymes play critical roles in metabolic disorders such as Type 2 diabetes mellitus and Alzheimer's disease. Research has indicated that certain synthesized sulfonamides with similar structures demonstrate promising inhibitory activity against these enzymes .
Therapeutic Implications
The inhibition of α-glucosidase can lead to reduced glucose absorption in the intestines, making such compounds valuable for managing postprandial blood sugar levels in diabetic patients. Similarly, acetylcholinesterase inhibitors are crucial for enhancing cholinergic transmission in Alzheimer's disease therapy . The exploration of these inhibitory effects opens avenues for developing new therapeutic agents based on the structure of this compound.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| PMC10743895 | Synthesis and anticancer evaluation | Several thiadiazole derivatives exhibited significant cytotoxicity against LoVo and MCF-7 cells; promising candidates for drug development identified. |
| Nature | Synergistic interactions with antibiotics | Investigated the interaction between thiadiazole derivatives and Amphotericin B; showed enhanced efficacy through molecular disaggregation mechanisms. |
| SciELO | Enzyme inhibition studies | New sulfonamides demonstrated significant inhibition of α-glucosidase and acetylcholinesterase; potential therapeutic applications for diabetes and Alzheimer's disease discussed. |
Mechanism of Action
The mechanism of action of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[5-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting the activity of key enzymes involved in cellular processes.
Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth and apoptosis.
Interacting with DNA: Binding to DNA and interfering with replication and transcription processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides
- Structure : Replace the thiadiazole core with oxadiazole and substitute the enamide group with simpler acetamide linkages.
- Activity : Demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli (MIC: 2–8 µg/mL) but moderate cytotoxicity (hemolytic activity: 10–15% at 100 µg/mL) .
5-R-Carbonylamino-1,3,4-thiadiazol-2-yl-sulfanyl-acetic Acid Derivatives
- Structure : Share the thiadiazole-sulfanylacetic acid backbone but lack the benzodioxole/dioxin systems.
- Activity : Exhibited anticonvulsant (ED₅₀: 25–40 mg/kg in mouse models) and anticancer activity (IC₅₀: 8–12 µM against HeLa cells) .
- Key Difference : The absence of benzodioxole/dioxin groups in these derivatives may limit their ability to intercalate DNA or inhibit cytochrome P450 enzymes, which are critical for the target compound’s hypothesized mechanism .
Thiazol-5-ylmethyl Carbamates
- Structure : Feature a thiazole ring instead of thiadiazole and include hydroperoxypropan-2-yl substituents.
- Activity : Primarily investigated as protease inhibitors (e.g., HIV-1 protease inhibition: Ki ~0.5 nM) .
- Key Difference : The thiazole ring’s lower aromaticity compared to thiadiazole may reduce π-π stacking interactions with biological targets, altering selectivity .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Activity and Toxicity Profiles
Research Findings and Mechanistic Insights
- Antibacterial Potential: The target compound’s thiadiazole core and enamide group may enhance bacterial membrane disruption via thiol-reactive or electrophilic mechanisms, as seen in oxadiazole analogs .
- Anticancer Activity : The benzodioxole moiety could intercalate DNA or inhibit topoisomerases, similar to etoposide derivatives, while the sulfanyl linkage may modulate redox signaling in cancer cells .
Biological Activity
The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[5-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide is a complex organic molecule that exhibits significant biological activity. This article discusses its synthesis, biological properties, and potential therapeutic applications based on available literature.
1. Overview of the Compound
This compound incorporates several functional groups known for their biological activity:
- Benzodioxole moiety : Associated with various pharmacological effects including antioxidant and antimicrobial activities.
- Thiadiazole ring : Recognized for its broad spectrum of biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.
2. Synthesis of the Compound
The synthesis typically involves multi-step organic reactions that integrate the benzodioxole and thiadiazole structures. The following general steps can be outlined:
- Formation of the benzodioxole unit : This is achieved through cyclization reactions involving catechol derivatives.
- Thiadiazole synthesis : The thiadiazole ring can be synthesized using hydrazine derivatives and carboxylic acids.
- Final coupling reaction : The two units are linked through a propene amide bond formation.
3.1 Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that related compounds showed inhibitory effects against various bacteria, including Staphylococcus epidermidis and Streptococcus haemolyticus . The interactions with bacterial proteins were confirmed through molecular docking studies.
3.2 Anticancer Properties
Thiadiazole derivatives have been explored for their anticancer potential. Some compounds have shown cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism often involves the disruption of DNA synthesis or interference with cellular signaling pathways.
3.3 Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Thiadiazole derivatives are known to inhibit pro-inflammatory cytokines and reduce edema in animal models . This mechanism may be beneficial in treating conditions like arthritis or inflammatory bowel disease.
Case Study 1: Antimicrobial Efficacy
A recent study synthesized a series of thiadiazole derivatives and evaluated their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that certain compounds exhibited higher efficacy than standard antibiotics .
| Compound | Gram-positive Inhibition | Gram-negative Inhibition |
|---|---|---|
| Thiadiazole A | Moderate | Weak |
| Thiadiazole B | Strong | Moderate |
| Thiadiazole C | Weak | Strong |
Case Study 2: Anticancer Screening
In another investigation, a group of thiadiazole derivatives was screened for anticancer activity against breast cancer cell lines (MCF-7). Compounds showed IC50 values ranging from 10 to 30 µM, indicating promising cytotoxicity compared to control drugs .
5. Conclusion
The compound this compound demonstrates significant potential in various therapeutic areas due to its diverse biological activities. Continued research into its mechanisms of action and clinical applications will be essential for developing effective therapeutic agents based on this scaffold.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
